
1-(2-Chloroethyl)piperidine
Overview
Description
1-(2-Chloroethyl)piperidine is a heterocyclic organic compound featuring a six-membered piperidine ring substituted with a 2-chloroethyl group. Its structure combines the basicity of piperidine with the reactivity of the chloroethyl moiety, making it a versatile intermediate in medicinal chemistry. The chlorine atom acts as a leaving group, enabling nucleophilic substitution reactions in alkylation processes. This compound is widely used in synthesizing anticancer agents, enzyme inhibitors, and other bioactive molecules, as evidenced by its role in forming benzimidazole-chalcone derivatives (e.g., compound 21a, 66% yield) , indirubin-piperidine conjugates , and PARP inhibitors (e.g., 15c) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)piperidine can be synthesized through the reaction of piperidine with 2-chloroethanol in the presence of a strong acid, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where piperidine and 2-chloroethanol are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding ethylpiperidine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate temperature conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to avoid over-oxidation.
Major Products Formed:
Nucleophilic Substitution: Substituted piperidine derivatives.
Oxidation: Piperidine N-oxides.
Reduction: Ethylpiperidine derivatives.
Scientific Research Applications
Structure and Characteristics
- Chemical Formula : C₇H₁₄ClN
- Molecular Weight : 145.65 g/mol
- Appearance : Typically a colorless to pale yellow liquid.
Industrial Production
In industrial settings, large-scale reactors are employed to combine piperidine and 2-chloroethanol under controlled conditions. The resulting mixture is purified through distillation or crystallization to yield high-purity products.
Medicinal Chemistry
1-(2-Chloroethyl)piperidine serves as a crucial intermediate in the synthesis of various pharmaceuticals:
- Antihistamines : It is used in the production of Cloperastine, an antihistamine for treating allergies .
- Antispasmodics : This compound is also involved in synthesizing drugs like Pitofenone, which alleviates spasms .
Research indicates that derivatives of this compound exhibit significant biological activities:
- Antitumor Agents : It is utilized in synthesizing Ditercalinium, a potent antitumor DNA bis-intercalator.
- Antimicrobial Activity : Certain derivatives have shown moderate antimicrobial effects against various bacterial strains.
Organic Synthesis
In organic chemistry, this compound is employed as an intermediate for synthesizing:
- Pharmaceuticals : It aids in creating active pharmaceutical ingredients (APIs) with therapeutic efficacy against conditions like breast cancer and osteoporosis .
- Specialty Chemicals : The compound is also valuable in producing various specialty chemicals used across different industries.
Case Study 1: Antitumor Activity
A study explored the synthesis of Ditercalinium from this compound. Researchers utilized tritium-labeled Ditercalinium to examine its cellular mechanisms and pharmacokinetics. The findings highlighted its potential as a targeted treatment for specific cancers due to its ability to intercalate into DNA, disrupting cancer cell proliferation.
Case Study 2: Antimicrobial Properties
Another investigation focused on derivatives synthesized from this compound, specifically examining their antimicrobial activity. A derivative was tested against various bacterial and fungal strains, demonstrating moderate efficacy. This study suggests potential applications for these compounds in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)piperidine involves its interaction with nucleophiles, leading to the formation of substituted products. The chloroethyl group acts as a leaving group, facilitating nucleophilic attack. In biological systems, the compound may interact with cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
Structural and Functional Analogues
1-(2-Chloroethyl)pyrrolidine
- Structure : Five-membered pyrrolidine ring with a 2-chloroethyl group.
- Reactivity : Smaller ring size increases steric hindrance, reducing reaction efficiency compared to piperidine derivatives. For example, in benzimidazole-chalcone synthesis, the pyrrolidine analogue 20d yielded 50% vs. 66% for the piperidine derivative 21a .
- Biological Activity : Lower anticancer activity in some contexts, likely due to reduced stability or altered conformational interactions .
1-(3-Chloropropyl)piperidine
- Structure : Piperidine with a longer 3-chloropropyl chain.
- Reactivity : The extended chain may slow alkylation due to steric effects. In ferulic acid derivative synthesis, this compound achieved 84% yield for intermediate 9 , slightly lower than the 86% yield of the 2-chloroethyl analogue 8 .
- Applications : Used in hydroxylamine derivatives (e.g., compound 2 , 34% yield), demonstrating comparable utility to shorter-chain analogues .
4-(2-Chloroethyl)morpholine
- Structure : Morpholine (oxygen-containing six-membered ring) with a 2-chloroethyl group.
- Reactivity: Oxygen’s electron-withdrawing effects may alter electronic properties, but synthesis of quinazolinones with this group achieved 88–93% yields, similar to piperidine analogues .
Anticancer and Cytotoxic Agents
- 1-(2-Chloroethyl)piperidine Derivatives: Indirubin-piperidine conjugates showed promising antiproliferative effects in vivo (mouse skin cancer models), outperforming standards like bortezomib .
- Chloroethylnitrosoureas: Compounds like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea demonstrated equivalent cytotoxicity to piperidine-containing analogues when normalized for dose, highlighting the chloroethyl group’s dominant role in DNA cross-linking .
Enzyme Inhibition
- α7 Nicotinic Receptor Agonists : Hydroxyethyl-piperidine derivatives (e.g., 1-(2-hydroxyethyl)piperidine) were inactive, likely due to unfavorable exocyclic hydroxyl orientation or ring conformation (chair vs. boat) .
- α-Glucosidase Inhibitors : Piperidine-based 1-DNJ derivatives (e.g., compound 6 ) showed potent inhibition (IC50 = 0.207 mM), outperforming acarbose (IC50 = 0.353 mM) .
Pharmacokinetic and Stability Considerations
- Carbamoylating vs. Alkylating Activity : In nitrosoureas, alkylating activity (linked to chloroethyl groups) correlates with therapeutic efficacy, while carbamoylating activity increases toxicity. Piperidine’s tertiary amine structure may enhance stability and target selectivity .
- Solubility: Chloroethyl-piperidine derivatives often exhibit optimal octanol/water distribution coefficients, balancing solubility and membrane permeability for therapeutic use .
Biological Activity
1-(2-Chloroethyl)piperidine, a member of the piperidine family, is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit significant biological activities, including antitussive, anti-cancer, and anti-osteoporotic effects. This article explores the biological activity of this compound, highlighting its chemical properties, synthesis, and associated case studies.
- Chemical Formula : C₇H₁₄ClN·HCl
- Molecular Weight : 184.11 g/mol
- Structure : The compound features a piperidine ring with a chloroethyl substituent, which contributes to its reactivity and biological activity.
Synthesis
This compound is synthesized through various methods involving nucleophilic substitution reactions due to the presence of the chloroethyl group. This characteristic allows it to participate in numerous chemical transformations, leading to the formation of biologically active derivatives.
Biological Activity
The biological activities of this compound and its derivatives can be summarized as follows:
- Antitussive Activity : Cloperastine, a derivative of this compound, is known for its cough suppressant properties. It acts by inhibiting the cough reflex in the central nervous system.
- Anti-Cancer Effects : Some derivatives have been investigated for their potential anti-cancer properties. For instance, Raloxifene, synthesized from this compound, is used in treating breast cancer and osteoporosis in postmenopausal women.
- Osteoporosis Management : The compound's derivatives have shown promise in managing osteoporosis, indicating a diverse pharmacological profile.
Table 1: Summary of Biological Activities of Derivatives
Compound | Activity Type | Mechanism of Action | Reference |
---|---|---|---|
Cloperastine | Antitussive | Central nervous system inhibition | |
Raloxifene | Anti-cancer | Selective estrogen receptor modulator | |
Fenpiverinium bromide | Muscle relaxant | Anticholinergic effects | |
Pitofenone | Analgesic | Opioid receptor modulation |
Research Insights
Research has highlighted various aspects of this compound's activity:
- A study on benzothiazole derivatives synthesized using this compound showed promising multitargeted activity against Alzheimer's disease by modulating multiple receptors simultaneously .
- Investigations into the structure-activity relationship (SAR) around this scaffold revealed that modifications at specific positions can enhance biological activity while reducing toxicity .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-(2-Chloroethyl)piperidine in academic research?
- Methodological Answer : The synthesis often involves alkylation reactions. For example, this compound hydrochloride (CAS RN 2008-75-5) is synthesized via nucleophilic substitution, where piperidine reacts with 1,2-dichloroethane under basic conditions. In a specific protocol, it was used as a precursor in the synthesis of indirubin derivatives by reacting with hydroxylamine hydrochloride in ethanol/water at 78°C for 6 hours . Another study utilized it to prepare a mu opioid receptor ligand via alkylation of 3-phenylpropanol with KOH, achieving a 14% yield under optimized conditions .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard. For instance, NMR (DO) is used to confirm structural features like piperidine ring protons (δ 1.46–2.00 ppm) and chloroethyl substituents (δ 3.32–3.82 ppm). MS (ESI) helps verify molecular weight, as seen in a study where the parent ion [M+H] appeared at m/z = 248 . Purity is often assessed via HPLC or elemental analysis.
Q. What are the primary research applications of this compound in pharmaceutical chemistry?
- Methodological Answer : It serves as a key intermediate in drug discovery. For example, it has been conjugated to indirubin scaffolds to enhance anticancer activity and used to synthesize arylcycloalkylamines targeting opioid receptors . Piperidine derivatives are also studied for their role in modulating pharmacokinetic properties, such as bioavailability and metabolic stability .
Advanced Research Questions
Q. How can researchers optimize low-yield reactions involving this compound?
- Methodological Answer : Low yields (e.g., 14% in alkylation reactions ) may arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Solvent Optimization : Polar aprotic solvents like DMF improve solubility of intermediates .
- Temperature Control : Gradual heating (e.g., 65°C for 20 hours) minimizes decomposition .
Q. How can mechanistic studies resolve contradictions in reaction pathways for piperidine derivatives?
- Methodological Answer : Isotopic labeling (e.g., -NMR) and kinetic studies can differentiate between SN1/SN2 mechanisms. For example, monitoring the reaction of this compound with nucleophiles under varying pH conditions can reveal transition states. Computational methods (DFT) may also model energy barriers for competing pathways .
Q. What advanced techniques address spectral contradictions in characterizing chloroethyl-piperidine adducts?
- Methodological Answer : Overlapping signals in NMR (e.g., piperidine vs. chloroethyl protons) can be resolved using 2D techniques (COSY, HSQC). For complex mixtures, hyphenated LC-MS/MS or high-resolution mass spectrometry (HRMS) provides unambiguous identification. Contradictions in crystallographic data (e.g., bond angles) require single-crystal X-ray diffraction validation .
Q. How do structural modifications of this compound impact biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., fluorine) to enhance binding affinity to target receptors .
- Ring Functionalization : Modifying the piperidine ring with carbethoxy or phenyl groups to alter lipophilicity and CNS penetration .
- Salt Formation : Hydrochloride salts improve solubility for in vitro assays .
Q. What strategies ensure reproducibility of synthetic protocols for this compound derivatives?
- Methodological Answer : Follow the "Reaction Reality Check" framework:
- Stepwise Validation : Replicate literature procedures (e.g., reagent ratios, drying times) with strict adherence to reported conditions .
- Data Cross-Verification : Compare analytical data (e.g., NMR chemical shifts, melting points) with primary sources .
- Open-Source Tools : Use platforms like PubChem or NIST Chemistry WebBook to validate spectral and physicochemical data .
Properties
IUPAC Name |
1-(2-chloroethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c8-4-7-9-5-2-1-3-6-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRWEBKEQARBKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172922 | |
Record name | Piperidine, 1-(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1932-03-2 | |
Record name | 1-(2-Chloroethyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1932-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 1-(2-chloroethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Chloroethyl)piperidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E83CFZ7SZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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